molecular formula C12H15ClO B049886 4-(2-Chlorophenyl)cyclohexanol CAS No. 1253789-99-9

4-(2-Chlorophenyl)cyclohexanol

Cat. No.: B049886
CAS No.: 1253789-99-9
M. Wt: 210.7 g/mol
InChI Key: BOPUIUWYLUIQCX-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)cyclohexanol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group and a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Chlorophenyl)cyclohexanol can be synthesized through several methods. One common approach involves the reduction of 4-(2-chlorophenyl)cyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Another method involves the Grignard reaction, where 2-chlorophenylmagnesium bromide reacts with cyclohexanone to form the desired product. This reaction is usually carried out in anhydrous ether or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of 4-(2-chlorophenyl)cyclohexanone. This process uses a metal catalyst such as palladium on carbon or platinum oxide under high pressure and temperature conditions to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 4-(2-chlorophenyl)cyclohexanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to 4-(2-chlorophenyl)cyclohexane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: 4-(2-Chlorophenyl)cyclohexanone.

    Reduction: 4-(2-Chlorophenyl)cyclohexane.

    Substitution: Various substituted phenylcyclohexanols depending on the nucleophile used.

Scientific Research Applications

4-(2-Chlorophenyl)cyclohexanol has several scientific research applications:

    Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom on the phenyl ring can participate in halogen bonding, further affecting the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Lacks the 2-chlorophenyl group, making it less versatile in certain synthetic applications.

    4-Phenylcyclohexanol: Similar structure but without the chlorine atom, leading to different reactivity and applications.

    2-Chlorophenol: Contains the chlorophenyl group but lacks the cyclohexane ring, resulting in different chemical properties.

Uniqueness

4-(2-Chlorophenyl)cyclohexanol is unique due to the presence of both the cyclohexane ring and the 2-chlorophenyl group

Properties

IUPAC Name

4-(2-chlorophenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9-10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPUIUWYLUIQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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